molecular formula C10H13N B13223634 2-(4-Ethenylphenyl)ethan-1-amine

2-(4-Ethenylphenyl)ethan-1-amine

Cat. No.: B13223634
M. Wt: 147.22 g/mol
InChI Key: FXWRUNXMOLCZEE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 4-vinylbenzyl chloride with ammonia or a primary amine under basic conditions can yield the desired product. Another method involves the reductive amination of 4-vinylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The compound is usually produced in high purity forms, suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(4-Ethenylphenyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the vinyl group.

    2-(4-Ethylphenyl)ethan-1-amine: A reduced form of 2-(4-Ethenylphenyl)ethan-1-amine.

    4-Vinylbenzylamine: A structural isomer with the amine group attached directly to the benzene ring.

Uniqueness

This compound is unique due to the presence of both the vinyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(4-ethenylphenyl)ethanamine

InChI

InChI=1S/C10H13N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8,11H2

InChI Key

FXWRUNXMOLCZEE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCN

Origin of Product

United States

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